BenchChemオンラインストアへようこそ!

SGD-1910

ADC Developability Conjugation Chemistry Physicochemical Properties

SGD-1910 serves as the definitive first‑generation benchmark PBD linker‑payload for ADC development. Its MC‑Val‑Ala protease‑cleavable linker and C2‑aryl PBD dimer confer distinct hydrophobicity (logD ~7.1) and mandate a 50% propylene glycol co‑solvent system for conjugation—an ideal stress‑test for process‑development teams qualifying robust manufacturing protocols. Literature‑validated with site‑specific engineered‑cysteine anti‑CD70 ADCs, it enables head‑to‑head benchmarking of novel payloads and conjugation chemistries. Procure SGD‑1910 to establish a proven baseline before advancing next‑generation candidates.

Molecular Formula C60H64N8O12
Molecular Weight 1089.2 g/mol
CAS No. 1342820-51-2
Cat. No. B611134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGD-1910
CAS1342820-51-2
SynonymsMc-Val-Ala-pbd;  Talirine, maleimide-; 
Molecular FormulaC60H64N8O12
Molecular Weight1089.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O
InChIInChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1
InChIKeyTWQIMWSQDICMSE-DGCIIGOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGD-1910 (CAS 1342820-51-2): A Foundational PBD-Based Drug-Linker Conjugate for ADC Development


SGD-1910, also known as MC-Val-Ala-PBD or talirine, is a drug-linker conjugate specifically designed for the development of antibody-drug conjugates (ADCs) . It serves as a pivotal component in targeted cancer therapy by linking a cytotoxic pyrrolobenzodiazepine (PBD) dimer warhead, SGD-1882, to a monoclonal antibody via a protease-cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala) linker . The compound is characterized by its high molecular weight (1089.20 g/mol) and complex structure (C60H64N8O12), which is engineered to ensure stability in circulation while enabling the targeted, intracellular release of the potent PBD dimer payload [1].

Why Substituting SGD-1910 with Other PBD Linker-Payloads Can Compromise ADC Developability


Generic substitution among PBD-based linker-payloads is highly unreliable due to the critical impact of the linker chemistry and payload hydrophobicity on the downstream manufacturability and stability of the final ADC [1]. The specific combination of a protease-cleavable valine-alanine dipeptide linker and the C2-aryl substituted PBD dimer in SGD-1910 imparts distinct physicochemical properties that dictate conjugation efficiency, aggregation propensity, and overall ADC homogeneity. Direct evidence demonstrates that variations in these structural elements, such as the presence or absence of a PEG linker, lead to significant differences in solubility and conjugation requirements, which can derail an ADC development program if not carefully managed [1].

SGD-1910 Comparative Performance Data: Conjugation and Developability Assessment


SGD-1910 vs. SG3249: Impact of Linker-Payload Hydrophobicity on ADC Conjugation Conditions and Aggregation

A direct head-to-head comparison in the development of next-generation PBD payloads revealed that the high hydrophobicity of SGD-1910 necessitates non-standard conjugation conditions. Unlike SG3249 (Tesirine), which was designed with lower hydrophobicity for improved conjugation, SGD-1910 required the use of a 50% propylene glycol co-solvent during the antibody conjugation step. This contrasts with SG3249, which was readily soluble in a standard 10% DMSO aqueous buffer [1].

ADC Developability Conjugation Chemistry Physicochemical Properties

SGD-1910 Structural Rationale: Linker-Payload Design Enabling Specific Conjugation Strategies

The molecular design of SGD-1910, which incorporates a maleimide group for cysteine conjugation, a valine-alanine dipeptide for protease-mediated cleavage, and a PBD dimer warhead, has been validated in the development of ADCs like SGN-CD33A (vadastuximab talirine). This construct has been shown to be compatible with site-specific conjugation through engineered cysteines, as demonstrated in the anti-CD70 ADC h1F6239C-PBD, which achieved high uniformity in drug-loading and low levels of aggregation [1][2]. This suggests that while SGD-1910 presents conjugation challenges, it can be successfully employed in advanced, homogeneous ADC formats.

ADC Payload Design Site-Specific Conjugation Molecular Structure

Optimal Application Scenarios for SGD-1910 in ADC Research and Development


Building a Historical Comparator ADC for Benchmarking Next-Generation PBD Payloads

SGD-1910 serves as an ideal 'first-generation' benchmark for evaluating novel PBD-based linker-payloads. Its well-documented high hydrophobicity and challenging conjugation conditions provide a clear baseline against which to measure improvements in payload design, such as the lower logD and aqueous conjugation compatibility demonstrated by SG3249 (Tesirine) [1]. This allows R&D teams to quantify the developability advantages of new candidates in terms of reduced aggregation and simpler manufacturing processes.

Developing and Optimizing Conjugation Protocols for Hydrophobic ADC Payloads

The distinct property of SGD-1910, which requires a 50% propylene glycol co-solvent for conjugation, makes it a valuable tool for process development scientists tasked with formulating and conjugating other highly hydrophobic drug-linkers [1]. Using SGD-1910 allows for the systematic development and validation of robust manufacturing protocols that can accommodate challenging organic co-solvent systems, thereby expanding the repertoire of payloads that can be successfully incorporated into ADCs.

Investigating Site-Specific Conjugation Strategies for PBD Dimers

For research groups focusing on site-specific conjugation technologies, SGD-1910 represents a validated and literature-supported payload for proof-of-concept studies. Its successful use in creating homogeneous anti-CD70 ADCs with engineered cysteines demonstrates its compatibility with this advanced ADC format, which is associated with higher uniformity and lower aggregation [2]. Researchers can leverage SGD-1910 to benchmark new site-specific conjugation chemistries and antibody engineering platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGD-1910

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.